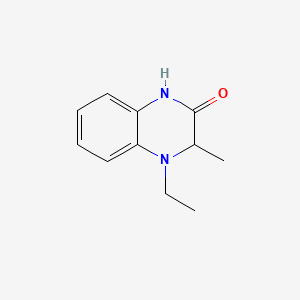

4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

説明

4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of an appropriate 1,2-diamine with a diketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction could produce 3,4-dihydroquinoxaline derivatives.

科学的研究の応用

Pharmaceutical Applications

The compound has garnered attention for its biological activities, making it a candidate for drug development. Key therapeutic areas include:

- Anticancer Activity : Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, certain modifications to the structure have shown enhanced activity against prostate cancer cells, suggesting potential as an anticancer agent .

- Antiallergy Properties : Structural modifications of related compounds have led to the development of new prototypes with oral antiallergy activity. These derivatives have demonstrated potency significantly higher than existing treatments like disodium cromoglycate .

- Soluble Guanylate Cyclase Activation : Recent studies have explored the design and synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylate cyclase activators. These compounds are being evaluated for their potential in treating cardiovascular diseases .

Synthetic Organic Chemistry

The versatility of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one in synthetic organic chemistry is notable:

- Radical Addition Reactions : The compound has been successfully used in photocatalytic radical addition reactions to trifluoromethyl ketones, leading to the formation of valuable trifluoromethyl alcohols. This method allows for the synthesis of complex molecules under mild conditions .

- One-Pot Synthesis Protocols : Innovative synthetic routes have been developed that facilitate the efficient production of 3,4-dihydroquinoxalin-2(1H)-ones through tandem reactions. These methods are characterized by high yields and broad substrate scopes, making them attractive for industrial applications .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl and methyl substitutions | Anticancer, antiallergy |

| Related Quinoline Derivative | Different substitution patterns | Varying pharmacological profiles |

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study on the synthesis of novel derivatives showed that specific modifications could enhance anticancer activity against prostate cancer cells by up to tenfold compared to unmodified compounds .

- Case Study 2 : Research into its use as a soluble guanylate cyclase activator revealed promising results in preclinical models, indicating potential therapeutic benefits for cardiovascular conditions .

作用機序

The mechanism of action of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

類似化合物との比較

Similar Compounds

Quinoxaline: The parent compound of the quinoxaline family.

2,3-Dimethylquinoxaline: A closely related derivative with similar properties.

4-Phenylquinoxaline: Another derivative with potential biological activities.

Uniqueness

4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups may enhance its lipophilicity and ability to interact with biological membranes.

生物活性

Overview

4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features an ethyl group at the 4-position and a keto group at the 2-position of the quinoxaline core. This structural configuration is believed to influence its biological activity significantly.

The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:

- Enzyme Inhibition : This compound may inhibit key enzymes involved in disease processes.

- Receptor Modulation : It could modulate receptor signaling pathways, impacting cellular responses.

- Nucleic Acid Interference : Potential interference with DNA or RNA synthesis may also contribute to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance:

- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Its antifungal properties were also noted in studies involving common pathogenic fungi.

Antiviral Properties

The compound has been investigated for its antiviral capabilities, particularly against HIV. Studies have shown that derivatives of quinoxaline can exhibit inhibitory effects on viral replication. For example:

- HIV Inhibition : Certain derivatives have reported an EC50 value of 0.15 µg/mL against HIV-1, indicating strong antiviral potential .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Several studies have highlighted its efficacy against various cancer cell lines:

- Cell Line Studies : The compound showed IC50 values of 1.9 µg/mL for HCT-116 (colon cancer) and 2.3 µg/mL for MCF-7 (breast cancer), outperforming standard chemotherapy agents like doxorubicin (IC50 3.23 µg/mL) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar quinoxaline derivatives:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quinoxaline | Moderate | Low | Moderate |

| 2-Methylquinoxaline | Low | Moderate | Low |

This table illustrates that while other derivatives may exhibit some biological activity, this compound stands out due to its potent anticancer and antimicrobial properties.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Activity : A study conducted on various synthesized quinoxaline derivatives revealed that modifications at specific positions significantly enhanced anticancer activity. The most active derivative was noted to have an IC50 value comparable to established chemotherapeutics .

- Antiviral Research : Research focusing on the synthesis of quinoxaline nucleosides as anti-HIV agents indicated that modifications similar to those found in 4-Ethyl-3-methyl derivatives could lead to compounds with substantial antiviral efficacy .

特性

IUPAC Name |

4-ethyl-3-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-13-8(2)11(14)12-9-6-4-5-7-10(9)13/h4-8H,3H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLMIHCVYBVFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(=O)NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668351 | |

| Record name | 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146740-22-9 | |

| Record name | 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。